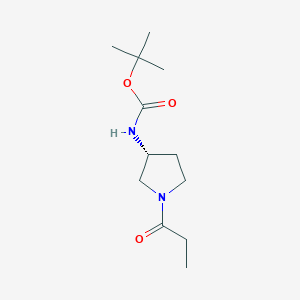

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSZUPSKOFVBGU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133739 | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-90-9 | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride or propionic anhydride.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the propionyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring or the propionyl group.

Reduction: Reduced forms of the carbamate or propionyl group.

Substitution: Substituted carbamate or propionyl derivatives.

Scientific Research Applications

Synthesis of Lacosamide

One of the primary applications of (R)-tert-butyl 1-propionylpyrrolidin-3-ylcarbamate is as a synthetic intermediate for lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The compound serves as a precursor in the preparation of lacosamide derivatives, facilitating the development of new formulations with improved efficacy and safety profiles .

Role in Medicinal Chemistry

The compound is utilized in medicinal chemistry for the development of various pyrrolidine-based drugs. Its structural features allow for modifications that enhance pharmacological properties, such as increased potency or reduced side effects. The ability to manipulate its structure makes it a valuable tool in drug design .

General Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.

- Protection Strategies : Protecting groups such as Boc (tert-butyloxycarbonyl) are employed to safeguard functional groups during reactions.

- Coupling Reactions : The final product is obtained through coupling reactions with propionyl chloride or related acylating agents under controlled conditions.

These methods ensure high yields and purity, critical for pharmaceutical applications .

Case Study: Anticonvulsant Activity

Research has demonstrated the anticonvulsant activity of lacosamide derivatives synthesized from this compound. In animal models, these derivatives exhibited significant reductions in seizure frequency compared to controls, supporting their potential use in clinical settings .

Structure-Activity Relationship Studies

Studies investigating the structure-activity relationship (SAR) of pyrrolidine derivatives have shown that modifications to the (R)-tert-butyl 1-propionyl group can lead to enhanced biological activity. For instance, altering substituents on the pyrrolidine ring has been linked to improved binding affinity at sodium channels, which is crucial for anticonvulsant action .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Propionyl vs. This modification could improve membrane permeability in drug design but may reduce aqueous solubility.

- However, this reactivity may compromise stability compared to the acylated analogs.

Biological Activity

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a chiral compound classified under carbamates, which are significant in various fields, including pharmaceuticals and chemical synthesis. This compound is recognized for its potential biological activities and interactions with molecular targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.32 g/mol. The compound exhibits chirality, indicated by the (R) configuration, which can influence its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Propionyl Group : The propionyl group is added via acylation using propionyl chloride or anhydride.

- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit particular enzymes by binding to their active sites.

- Receptor Interaction : It can modulate cellular signaling pathways by interacting with surface receptors.

- Pathway Modulation : The compound may affect various biochemical pathways, leading to alterations in cellular functions.

Research Findings

Recent studies have explored the metabolic stability and biological implications of substituting the tert-butyl group with other moieties. For instance, research indicates that replacing tert-butyl with trifluoromethylcyclopropyl groups can enhance metabolic stability in vitro and in vivo compared to traditional tert-butyl-containing compounds .

Case Studies

- Metabolic Stability Study : A study demonstrated that compounds containing the tert-butyl group often exhibit low metabolic stability, leading to reduced oral bioavailability and short half-lives. By substituting tert-butyl with more stable groups, researchers observed improved pharmacokinetic profiles .

- In Vitro Biotransformation : In vitro studies using rat and human liver microsomes revealed that the primary metabolic pathway for this compound involves oxidation, predominantly affecting the tert-butyl group .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate | Non-chiral version | Similar enzymatic interactions but potentially different pharmacodynamics due to lack of chirality |

| tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate | Acetyl instead of propionyl | Variations in receptor binding affinity |

| tert-Butyl 1-butyryl-pyrrolidin-3-ylcarbamate | Butyryl substitution | Altered metabolic pathways compared to propionyl |

Q & A

Q. What are the common synthetic routes for preparing (R)-tert-butyl 1-propionylpyrrolidin-3-ylcarbamate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. For example, the pyrrolidine nitrogen is first protected using tert-butyl carbamate (Boc) groups, followed by acylation with propionyl chloride. Key intermediates are characterized via:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and Boc protection.

- GC analysis to monitor reaction progress and purity (e.g., 84% yield reported for analogous reductions in Boc-protected intermediates) .

- Mass spectrometry (MS) for molecular weight verification.

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer :

- Chiral HPLC is essential to distinguish enantiomers, especially given the (R)-configuration.

- X-ray crystallography can resolve absolute stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives with defined stereocenters .

- Optical rotation measurements to compare with literature values for chiral pyrrolidine derivatives .

Q. How is the stability of (R)-tert-butyl carbamate derivatives assessed under varying reaction conditions?

- Methodological Answer :

- Perform accelerated stability studies by exposing the compound to heat, light, and moisture.

- Monitor degradation via HPLC or TLC and quantify using calibrated standards.

- Store intermediates in tightly sealed containers at –20°C to prevent hydrolysis, as recommended for air-sensitive carbamates .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of (R)-tert-butyl carbamate derivatives?

- Methodological Answer :

- Use chiral auxiliaries or asymmetric catalysis (e.g., enantioselective acylation catalysts) to favor the (R)-isomer.

- Employ dynamic kinetic resolution for racemization-prone intermediates.

- Validate purity with chiral stationary phase HPLC (e.g., as in stereochemical analysis of tert-butyl (2R,3S)-configured carbamates) .

Q. What experimental design strategies are recommended for optimizing reaction yields in carbamate synthesis?

- Methodological Answer :

- Apply factorial design to screen variables (e.g., temperature, solvent, catalyst loading). For example, a study optimizing epoxidation with tert-butyl hydroperoxide used statistical analysis to identify critical factors .

- Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions.

Q. How should researchers address contradictory data in reported synthetic yields for similar carbamates?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Analyze side reactions (e.g., Boc deprotection under acidic conditions) via LC-MS to identify byproducts.

- Cross-reference spectroscopic data (e.g., InChI keys in PubChem entries) to confirm structural consistency .

Q. What strategies are effective for introducing sensitive functional groups (e.g., trifluoromethyl or iodopyrimidine) into tert-butyl carbamate frameworks?

- Methodological Answer :

- Use late-stage functionalization to avoid side reactions. For example, iodopyrimidine groups were introduced via palladium-catalyzed coupling in a Boc-protected intermediate .

- Employ protecting groups (e.g., silyl ethers) for hydroxyl or amine moieties during acylation .

Q. How can computational chemistry aid in predicting reactivity or stereochemical outcomes for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.